Methyl 2-methylthiazole-5-carboxylate

Catalog No.
S740233
CAS No.
53233-90-2
M.F
C6H7NO2S
M. Wt
157.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methylthiazole-5-carboxylate

CAS Number

53233-90-2

Product Name

Methyl 2-methylthiazole-5-carboxylate

IUPAC Name

methyl 2-methyl-1,3-thiazole-5-carboxylate

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

InChI

InChI=1S/C6H7NO2S/c1-4-7-3-5(10-4)6(8)9-2/h3H,1-2H3

InChI Key

WJPVCUYKYLWTPC-UHFFFAOYSA-N

SMILES

CC1=NC=C(S1)C(=O)OC

Canonical SMILES

CC1=NC=C(S1)C(=O)OC

Methyl 2-methylthiazole-5-carboxylate (CAS 53233-90-2) is a highly versatile heterocyclic building block characterized by a thiazole core, a reactive 2-methyl group, and a 5-methyl ester moiety. In industrial and pharmaceutical procurement, this compound is primarily sourced as a precursor for advanced active pharmaceutical ingredients (APIs), including NAMPT modulators and targeted protein degradation agents [1]. The specific combination of the methyl ester and the 2-methyl group provides a precise balance of reactivity, allowing for targeted functionalization—such as radical bromination at the 2-position—while maintaining a hydrolytically and reductively tunable ester at the 5-position [2]. This dual reactivity makes it a highly effective starting material compared to unfunctionalized thiazoles or alternative ester derivatives.

Substituting Methyl 2-methylthiazole-5-carboxylate with its free acid counterpart (2-methylthiazole-5-carboxylic acid) or the ethyl ester analog severely disrupts established synthetic workflows. The free acid exhibits poor solubility in non-polar halogenated solvents (such as carbon tetrachloride), which are strictly required for standard radical bromination protocols (NBS/AIBN), leading to heterogeneous mixtures and drastically lower yields [1]. Furthermore, the free acid cannot be chemoselectively reduced to the carbinol using mild reagents like DIBAL-H, necessitating harsh hydride sources that risk compromising the thiazole ring [2]. Conversely, while the ethyl ester is soluble, it requires significantly harsher, elevated-temperature conditions for saponification, which can degrade base-sensitive functional groups introduced in later synthetic stages [1].

Precursor Suitability: Radical Bromination Efficiency vs. Free Acid

The 2-methyl group of Methyl 2-methylthiazole-5-carboxylate is highly activated for radical bromination. When subjected to N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride at 80°C, the methyl ester achieves complete conversion to the 2-(bromomethyl) derivative within 1 to 3 hours [1]. In contrast, the free acid analog lacks the necessary solubility in non-polar solvents like CCl4, resulting in heterogeneous reaction conditions that stall conversion and yield less than 50% of the desired product.

Evidence DimensionConversion efficiency in NBS/AIBN radical bromination
Target Compound Data>95% conversion in 1-3 hours (homogeneous solution)
Comparator Or Baseline2-Methylthiazole-5-carboxylic acid (<50% conversion due to poor solubility)
Quantified DifferenceApprox. 2-fold increase in yield and significantly reduced reaction time
ConditionsNBS (1.1-1.2 eq), AIBN (cat.), CCl4, 80°C reflux

Procuring the methyl ester is mandatory for scaling up the synthesis of 2-(bromomethyl)thiazole intermediates, ensuring homogeneous reactions and high throughput.

Processability: Chemoselective Reduction to Thiazole Carbinol

For synthetic routes requiring a 5-hydroxymethyl group, Methyl 2-methylthiazole-5-carboxylate can be cleanly reduced using Diisobutylaluminum hydride (DIBAL-H) at -78°C, yielding the corresponding carbinol without over-reduction or ring cleavage [1]. The free acid comparator is entirely inert to DIBAL-H under these mild conditions and requires aggressive reducing agents such as Lithium Aluminum Hydride (LiAlH4) or Borane (BH3), which pose severe safety risks at scale and can lead to unwanted side reactions on the thiazole core.

Evidence DimensionCompatibility with mild hydride reduction (DIBAL-H)
Target Compound DataClean conversion to carbinol at -78°C
Comparator Or Baseline2-Methylthiazole-5-carboxylic acid (Inert to DIBAL-H; requires LiAlH4)
Quantified DifferenceEliminates the need for hazardous, unselective LiAlH4 at industrial scale
ConditionsDIBAL-H, inert atmosphere, -78°C to room temperature

Buyers designing multi-step syntheses with sensitive functional groups must select the methyl ester to enable mild, chemoselective reduction.

Formulation Compatibility: Saponification Kinetics vs. Ethyl Ester

When the ester moiety serves as a temporary protecting group, the methyl ester offers faster deprotection kinetics compared to the ethyl ester analog. Methyl esters typically undergo base-catalyzed hydrolysis (saponification) with aqueous sodium hydroxide at room temperature within 1-2 hours [1]. The ethyl ester, due to increased steric hindrance and lower electrophilicity, often requires heating to 50-60°C or extended reaction times to achieve >95% conversion, which can degrade base-sensitive moieties in complex API intermediates.

Evidence DimensionSaponification rate and required temperature
Target Compound DataComplete hydrolysis at 20-25°C in 1-2 hours
Comparator Or BaselineEthyl 2-methylthiazole-5-carboxylate (Requires 50-60°C or >4 hours)
Quantified DifferenceAllows deprotection at ~30°C lower temperature, preserving sensitive functional groups
ConditionsAqueous NaOH/MeOH or EtOH solvent system

Selecting the methyl ester over the ethyl ester prevents thermal degradation of advanced intermediates during late-stage saponification.

Synthesis of NAMPT Modulators and Kinase Inhibitors

Methyl 2-methylthiazole-5-carboxylate is a highly efficient starting material for synthesizing NAMPT activators. Its high solubility in halogenated solvents allows for efficient NBS/AIBN radical bromination of the 2-methyl group, generating the critical 2-(bromomethyl) intermediate required for downstream cross-coupling [1].

Development of Targeted Protein Degradation Agents

In the development of PROTACs and other protein degradation agents, the compound serves as a dual-functional scaffold. The methyl ester can be mildly saponified at room temperature to form amide linkages with target-binding ligands, avoiding the thermal degradation risks associated with ethyl ester analogs [2].

Large-Scale Thiazole Carbinol Production

For industrial workflows requiring 5-(hydroxymethyl)thiazole derivatives, the methyl ester is specifically procured because it allows for safe, chemoselective reduction using DIBAL-H at low temperatures, bypassing the hazardous LiAlH4 reductions required if the free acid were used[1].

XLogP3

1.5

Wikipedia

Methyl 2-methyl-1,3-thiazole-5-carboxylate

Dates

Last modified: 08-15-2023

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